

# Assessing Revumenib Potency and Target Engagement Using Cellular Thermal Shift Assays (CETSA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Revumenib*

Cat. No.: *B2430401*

[Get Quote](#)

Application Note and Protocols for Researchers

## Introduction

**Revumenib** (SNDX-5613) is a potent, selective, small-molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency in certain types of acute leukemia. Specifically, it has shown significant promise in patients with relapsed or refractory (R/R) acute leukemia harboring a lysine methyltransferase 2A (KMT2A) gene rearrangement or a nucleophosmin 1 (NPM1) mutation.<sup>[1][2][3][4]</sup> The therapeutic strategy is based on disrupting the protein-protein interaction between menin and the KMT2A fusion protein or the KMT2A/NPM1c complex, which in turn downregulates the expression of leukemogenic genes such as HOXA9 and MEIS1, leading to differentiation of leukemic blasts.<sup>[5][6]</sup>

To facilitate the preclinical and clinical development of **revumenib** and other menin inhibitors, it is crucial to have robust methods to quantify their engagement with the menin target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of drug-target interaction in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to thermal denaturation, resulting in a higher melting temperature (T<sub>m</sub>). This shift in thermal stability can be quantified and is indicative of target engagement.

This application note provides detailed protocols for utilizing CETSA to assess the potency and target engagement of **revumenib** in relevant leukemia cell lines. It includes methodologies for both traditional Western blot-based CETSA and higher-throughput approaches, along with representative data and visualizations to guide researchers in their drug development efforts.

## Signaling Pathway and Mechanism of Action

**Revumenib** targets the interaction between menin and the KMT2A protein (or its fusion products). In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits menin, leading to the upregulation of genes like HOXA9 and MEIS1 that drive leukemogenesis and block differentiation.<sup>[6]</sup> **Revumenib** binds to menin, preventing its interaction with the KMT2A fusion protein, thereby inhibiting the oncogenic transcription program and inducing differentiation of the leukemia cells.<sup>[5]</sup>



[Click to download full resolution via product page](#)

**Fig. 1: Revumenib's Mechanism of Action.**

## Experimental Protocols

This section provides detailed protocols for performing CETSA to measure **revumenib's** engagement with its target, menin. Two primary CETSA formats are described: a melt curve experiment to determine the thermal shift ( $\Delta T_m$ ) and an isothermal dose-response (ITDR) experiment to determine the cellular potency (EC50) of target engagement.

## General Materials

- Cell Lines: KMT2A-rearranged acute leukemia cell lines (e.g., MV4-11, MOLM-13) or NPM1-mutant cell lines (e.g., OCI-AML3).
- **Revumenib:** Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
- Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Protease Inhibitor Cocktail.
- Lysis Buffer: PBS with 0.5% NP-40 and protease inhibitor cocktail.
- BCA Protein Assay Kit.
- SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running and transfer buffers, PVDF membranes.
- Primary Antibodies: Anti-Menin antibody, anti- $\beta$ -actin or anti-GAPDH antibody (loading control).
- Secondary Antibody: HRP-conjugated secondary antibody.
- Chemiluminescent Substrate.
- Instrumentation: Cell culture incubator, centrifuges, thermal cycler, Western blot imaging system.

## Protocol 1: CETSA Melt Curve for Revumenib

This protocol is designed to determine the change in the melting temperature (Tm) of menin upon **revumenib** treatment.



[Click to download full resolution via product page](#)

**Fig. 2:** CETSA Melt Curve Workflow.

**Detailed Steps:**

- Cell Culture and Treatment:
  - Culture MV4-11 or MOLM-13 cells to a density of approximately  $1-2 \times 10^6$  cells/mL.
  - Treat cells with a fixed concentration of **revumenib** (e.g., 1  $\mu$ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- Cell Harvesting and Preparation:
  - Harvest cells by centrifugation and wash twice with ice-cold PBS.
  - Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of  $20 \times 10^6$  cells/mL.
  - Aliquot 50  $\mu$ L of the cell suspension into PCR tubes for each temperature point.
- Thermal Challenge:
  - Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C).
  - After heating, cool the samples to 4°C for 3 minutes.
- Cell Lysis and Fractionation:
  - Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
  - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Sample Analysis:
  - Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
  - Normalize all samples to the same protein concentration.

- Analyze the levels of soluble menin by Western blotting using a menin-specific antibody. Use  $\beta$ -actin or GAPDH as a loading control.
- Data Analysis:
  - Quantify the band intensities for menin at each temperature.
  - Normalize the intensity of each band to the intensity of the corresponding loading control.
  - Plot the normalized menin levels against the temperature to generate melt curves for both the vehicle and **revumenib**-treated samples. The temperature at which 50% of the protein is denatured is the  $T_m$ . The difference in  $T_m$  between the treated and untreated samples is the  $\Delta T_m$ .

## Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Revumenib

This protocol is used to determine the concentration of **revumenib** required to stabilize 50% of the menin protein at a fixed temperature (EC50).

[Click to download full resolution via product page](#)**Fig. 3:** Isothermal Dose-Response CETSA Workflow.

### Detailed Steps:

- Cell Culture and Treatment:
  - Culture and harvest cells as described in Protocol 1.
  - Treat cell aliquots with a serial dilution of **revumenib** (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle control for 1-2 hours at 37°C.
- Thermal Challenge:
  - Based on the melt curve from Protocol 1, select a temperature that results in significant but not complete denaturation of menin in the vehicle-treated sample (e.g., 54°C).
  - Heat all samples at this single temperature for 3 minutes.
- Cell Lysis, Fractionation, and Analysis:
  - Follow steps 4-6 from Protocol 1 for cell lysis, fractionation, and Western blot analysis.
- Data Analysis:
  - Quantify the band intensities for menin for each **revumenib** concentration.
  - Normalize the intensities to the loading control.
  - Plot the normalized menin levels against the logarithm of the **revumenib** concentration and fit the data to a dose-response curve to determine the EC50 value.

## Data Presentation

The following tables present representative data that could be obtained from the CETSA experiments described above.

Table 1: CETSA Melt Curve Data for Menin in MV4-11 Cells Treated with **Revumenib**

| Temperature (°C) | Vehicle (DMSO)<br>Normalized Menin Level | 1 µM Revumenib<br>Normalized Menin Level |
|------------------|------------------------------------------|------------------------------------------|
| 40               | 1.00                                     | 1.00                                     |
| 44               | 0.95                                     | 0.98                                     |
| 48               | 0.85                                     | 0.92                                     |
| 52               | 0.52                                     | 0.80                                     |
| 56               | 0.25                                     | 0.65                                     |
| 60               | 0.10                                     | 0.40                                     |
| 64               | 0.05                                     | 0.15                                     |
| Tm (°C)          | ~51.5                                    | ~58.0                                    |
| ΔTm (°C)         | -                                        | -6.5                                     |

Table 2: Isothermal Dose-Response (ITDR) CETSA Data for **Revumenib** in MV4-11 Cells

Heating Temperature: 54°C

| Revumenib Concentration (nM) | Normalized Menin Level |
|------------------------------|------------------------|
| 0 (Vehicle)                  | 0.35                   |
| 1                            | 0.45                   |
| 10                           | 0.68                   |
| 100                          | 0.85                   |
| 1000                         | 0.88                   |
| 10000                        | 0.90                   |
| EC50 (nM)                    | ~15                    |

## Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct target engagement and assessing the cellular potency of **revumenib**. The protocols and representative data presented in this application note provide a framework for researchers to implement CETSA in their studies of menin inhibitors. By directly measuring the interaction of **revumenib** with menin in a cellular context, CETSA can provide crucial data to support lead optimization, mechanism of action studies, and the development of pharmacodynamic biomarkers for clinical trials. The adaptability of CETSA also allows for its potential use in patient-derived samples, offering a translational bridge from preclinical research to clinical application.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndax Announces Publication of Pivotal Revumenib Data in Relapsed or Refractory mNPM1 Acute Myeloid Leukemia in the Journal Blood | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 3. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing Revumenib Potency and Target Engagement Using Cellular Thermal Shift Assays (CETSA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2430401#assessing-revumenib-potency-using-cellular-thermal-shift-assays-cetsa>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)